molecular formula C17H26O B15162464 2-Undecanone, 3-phenyl- CAS No. 144688-35-7

2-Undecanone, 3-phenyl-

Katalognummer: B15162464
CAS-Nummer: 144688-35-7
Molekulargewicht: 246.4 g/mol
InChI-Schlüssel: LEYJILBKNYLFRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Undecanone, 3-phenyl- is an organic compound belonging to the class of ketones. It is characterized by a phenyl group attached to the third carbon of the undecanone chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Undecanone, 3-phenyl- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of phenylacetic acid with undecanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature for several hours .

Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with undecanal to form the desired ketone. This reaction is usually performed in anhydrous ether under reflux conditions .

Industrial Production Methods

Industrial production of 2-Undecanone, 3-phenyl- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of high-purity starting materials and optimized reaction conditions to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Undecanone, 3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Undecanone, 3-phenyl- is unique due to its longer carbon chain and the presence of a phenyl group at the third carbon. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its specific arrangement allows for unique applications in various fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

144688-35-7

Molekularformel

C17H26O

Molekulargewicht

246.4 g/mol

IUPAC-Name

3-phenylundecan-2-one

InChI

InChI=1S/C17H26O/c1-3-4-5-6-7-11-14-17(15(2)18)16-12-9-8-10-13-16/h8-10,12-13,17H,3-7,11,14H2,1-2H3

InChI-Schlüssel

LEYJILBKNYLFRW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(C1=CC=CC=C1)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.